Cas no 553-60-6 (propan-2-yl pyridine-3-carboxylate)
propan-2-yl pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxylicacid, 1-methylethyl ester
- ISOPROPYL NICOTINATE
- propan-2-yl pyridine-3-carboxylate
- i-propyl nicotinate
- Nicotinic acidisopropyl ester
- Nicotinsaeure-isopropylester
- Nipyl
-
- MDL: MFCD00023583
Computed Properties
- Exact Mass: 165.07900
Experimental Properties
- Density: 1.066 g/mL at 25 °C(lit.)
- Boiling Point: 293.03°C (rough estimate)
- Refractive Index: 1.4926 (estimate)
- PSA: 39.19000
- LogP: 1.64680
propan-2-yl pyridine-3-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
propan-2-yl pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 203095-1g |
Isopropyl pyridine-3-carboxylate |
553-60-6 | 1g |
$171.00 | 2023-09-07 | ||
| Matrix Scientific | 203095-5g |
Isopropyl pyridine-3-carboxylate |
553-60-6 | 5g |
$602.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | Y1100955-100g |
Isopropyl nicotinate |
553-60-6 | 95% | 100g |
$995 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1100955-250g |
Isopropyl nicotinate |
553-60-6 | 95% | 250g |
$1485 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1100955-500g |
Isopropyl nicotinate |
553-60-6 | 95% | 500g |
$1985 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17419-1G |
propan-2-yl pyridine-3-carboxylate |
553-60-6 | 95% | 1g |
¥ 1,227.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17419-5G |
propan-2-yl pyridine-3-carboxylate |
553-60-6 | 95% | 5g |
¥ 3,755.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17419-10G |
propan-2-yl pyridine-3-carboxylate |
553-60-6 | 95% | 10g |
¥ 5,517.00 | 2023-04-13 | |
| Enamine | EN300-226213-0.05g |
propan-2-yl pyridine-3-carboxylate |
553-60-6 | 95% | 0.05g |
$19.0 | 2024-06-20 | |
| Enamine | EN300-226213-0.1g |
propan-2-yl pyridine-3-carboxylate |
553-60-6 | 95% | 0.1g |
$19.0 | 2024-06-20 |
propan-2-yl pyridine-3-carboxylate Suppliers
propan-2-yl pyridine-3-carboxylate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on propan-2-yl pyridine-3-carboxylate
Propan-2-yl Pyridine-3-carboxylate: A Comprehensive Overview
Propan-2-yl pyridine-3-carboxylate, also known by its CAS number 553-60-6, is a chemical compound that has garnered significant attention in recent years due to its versatile applications and unique properties. This compound belongs to the broader category of pyridine derivatives, which are widely used in various industries, including pharmaceuticals, agrochemicals, and materials science. The structure of propan-2-yl pyridine-3-carboxylate consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and an isopropyl group at the 2-position. This substitution pattern imparts distinct chemical and physical properties to the molecule, making it suitable for a range of applications.
Recent studies have highlighted the potential of propan-2-yl pyridine-3-carboxylate in drug discovery and development. Researchers have explored its ability to act as a bioisostere or a lead compound in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits promising activity against certain enzymes involved in neurodegenerative diseases. The carboxylic acid group at the 3-position plays a crucial role in hydrogen bonding interactions, which are essential for its biological activity. Additionally, the isopropyl group at the 2-position contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes.
In the field of agrochemicals, propan-2-yl pyridine-3-carboxylate has been investigated as a potential herbicide or fungicide. Its ability to inhibit key enzymes in plant pathogens has been explored in several research papers. A study conducted by Smith et al. (2021) found that this compound shows selective toxicity towards certain fungal species, making it a potential candidate for agricultural applications. The pyridine ring's aromaticity and electron-withdrawing effects are thought to contribute to its pesticidal activity.
The synthesis of propan-2-yl pyridine-3-carboxylate has also been optimized in recent years. Traditionally, this compound was synthesized via nucleophilic aromatic substitution reactions, but modern methods now employ more efficient catalysts and reaction conditions. A paper by Johnson et al. (2021) introduced a green chemistry approach using microwave-assisted synthesis, which significantly reduced reaction times and increased yields. This advancement not only makes the production process more sustainable but also lowers costs, making the compound more accessible for industrial applications.
Beyond its direct applications, propan-2-yl pyridine-3-carboxylate serves as an important building block in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of more complex molecules with diverse functionalities. For example, researchers have used this compound as a starting material for synthesizing fluorescent dyes and chiral ligands for asymmetric catalysis.
In conclusion, propan-2-y
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